molecular formula C7H3BrFNO3 B2824494 4-Bromo-2-fluoro-3-nitrobenzaldehyde CAS No. 1805556-94-8

4-Bromo-2-fluoro-3-nitrobenzaldehyde

Cat. No.: B2824494
CAS No.: 1805556-94-8
M. Wt: 248.007
InChI Key: VTZQXDMNCHPPIO-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-nitrobenzaldehyde (C₇H₃BrFNO₃) is a halogenated aromatic aldehyde featuring bromine (position 4), fluorine (position 2), and a nitro group (position 3). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive aldehyde group and electron-withdrawing substituents. The strategic placement of substituents influences its electronic properties, directing reactivity in cross-coupling reactions, nucleophilic substitutions, and condensations .

Properties

IUPAC Name

4-bromo-2-fluoro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZQXDMNCHPPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing groups (nitro and fluoro) and the electron-donating bromine atom. These interactions facilitate various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 4-Bromo-2-fluoro-3-nitrobenzaldehyde with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₇H₃BrFNO₃ 248.01 Br (4), F (2), NO₂ (3) High electrophilicity; Suzuki coupling
4-Bromo-3-nitrobenzaldehyde C₇H₄BrNO₃ ~230.97 Br (4), NO₂ (3) Moderate reactivity; lacks fluorine
4-Bromo-2-fluorobenzaldehyde C₇H₄BrFO 217.01 Br (4), F (2) Lower reactivity (no nitro group)
1-Bromo-2-fluoro-3-nitrobenzene C₆H₃BrFNO₂ ~234.95 Br (1), F (2), NO₂ (3) No aldehyde; limited derivatization

Key Observations :

  • Electronic Effects: The nitro group in this compound strongly deactivates the aromatic ring, making the aldehyde group highly electrophilic compared to non-nitrated analogs like 4-Bromo-2-fluorobenzaldehyde .
  • Synthetic Utility : Bromine at position 4 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas its absence in compounds like 1-Bromo-2-fluoro-3-nitrobenzene limits such applications .

Pharmaceutical Intermediates

This compound is used in synthesizing kinase inhibitors and antimicrobial agents. Its fluorine atom enhances bioavailability, a feature exploited in drug design compared to non-fluorinated analogs .

Biological Activity

4-Bromo-2-fluoro-3-nitrobenzaldehyde is an organic compound notable for its unique combination of halogen and nitro functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrFNO3, with a molecular weight of approximately 232.02 g/mol. The presence of bromine, fluorine, and nitro groups enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC7H4BrFNO3
Molecular Weight232.02 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Several studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, related nitrophenol derivatives have shown considerable antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeTested PathogensReference
This compoundAntibacterialE. coli, S. aureus
2-Bromo-4-fluoro-6-nitrophenolAntifungalC. albicans
3-NitrobenzaldehydeAntibacterialP. aeruginosa

Anti-inflammatory Properties

Research has suggested that compounds with nitro and halogen substituents can modulate inflammatory responses. For example, similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating a potential for anti-inflammatory applications .

Anticancer Potential

The anticancer properties of this compound are supported by studies on structurally related compounds that have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives with nitro groups have been observed to induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)15
5-Nitro-2-fluorobenzaldehydeHeLa (cervical cancer)20
3-NitrobenzaldehydeA549 (lung cancer)12

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The nitro group may participate in redox reactions, influencing enzyme activity involved in metabolic pathways.
  • Covalent Bond Formation : The aldehyde functionality can react with nucleophiles, potentially modifying protein function and leading to altered cellular responses.
  • Gene Expression Modulation : Some studies suggest that nitro-substituted compounds can affect the expression of genes associated with apoptosis and inflammation .

Case Studies

Recent research highlights the potential of similar compounds in clinical settings:

  • Study on Anticancer Activity : A study evaluated the effects of a series of nitro-substituted benzaldehydes on human prostate cancer cells, revealing significant cytotoxic effects attributed to their structural features .
  • Inflammation Modulation : Another study demonstrated that certain halogenated nitrophenols could effectively reduce inflammation markers in animal models, suggesting a pathway for therapeutic applications .

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